molecular formula C19H22N2O5S B11596386 Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617698-56-3

Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11596386
CAS No.: 617698-56-3
M. Wt: 390.5 g/mol
InChI Key: FOSGWPWSCKRQPY-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This structure is substituted with a 3,4-dimethoxyphenyl group at position 5, an ethyl group at position 2, and a methyl ester at position 6 (CAS: 617698-56-3; ). The compound’s biological relevance stems from the thiazolo[3,2-a]pyrimidine scaffold, which is associated with antimicrobial, anti-inflammatory, and antitumor activities in analogous derivatives . Its synthesis likely involves cyclization of thiouracil derivatives with chloroacetic acid, followed by condensation with substituted aldehydes, as seen in related compounds (e.g., ).

Properties

CAS No.

617698-56-3

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-6-14-17(22)21-16(11-7-8-12(24-3)13(9-11)25-4)15(18(23)26-5)10(2)20-19(21)27-14/h7-9,14,16H,6H2,1-5H3

InChI Key

FOSGWPWSCKRQPY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Biginelli Condensation-Based Synthesis

The Biginelli reaction serves as a foundational method for constructing the thiazolo[3,2-a]pyrimidine core. A three-component condensation of 3,4-dimethoxybenzaldehyde, thiourea, and ethyl acetoacetate in the presence of zinc chloride (ZnCl₂) as a catalyst generates the tetrahydropyrimidine-2-thione intermediate. Subsequent cyclization with ethyl chloroacetate under reflux conditions yields the thiazolo[3,2-a]pyrimidine scaffold.

Key Conditions :

  • Solvent : Glacial acetic acid

  • Temperature : 80°C for 4 hours

  • Yield : 85% for the intermediate tetrahydropyrimidine-2-thione

Further functionalization involves Mitsunobu reactions and click chemistry to introduce the 2-ethyl and methyl ester groups. For example, propargyl alcohol and 4-(azidomethyl)benzonitrile are employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append the 3,4-dimethoxyphenyl moiety.

Ultrasound-Assisted Synthesis

Catalyst- and Solvent-Free Protocol

Recent advancements utilize ultrasound probe irradiation to accelerate reaction kinetics and improve yields. A one-pot, three-component reaction of 3,4-dimethoxybenzaldehyde, 2-aminothiazole, and ethyl acetoacetate under solvent-free conditions achieves the target compound in 90% yield within 10 minutes.

Optimized Parameters :

  • Ultrasound Power : 51 W

  • Reaction Time : 10 minutes

  • Yield : 90%

This method eliminates the need for toxic solvents and reduces energy consumption compared to conventional heating, which requires 5 hours for a 50% yield under similar conditions.

Multi-Step Functionalization Strategies

Post-Cyclization Modifications

After forming the thiazolo[3,2-a]pyrimidine core, selective oxidation and esterification steps introduce the 3-oxo and methyl ester functionalities. For instance, treatment with potassium permanganate (KMnO₄) in acidic media oxidizes the C3 position to a ketone, while methyl chloroformate installs the carboxylate group.

Critical Observations :

  • Oxidation Efficiency : KMnO₄ in H₂SO₄ achieves >95% conversion at 60°C

  • Esterification Yield : 83% using methyl chloroformate and triethylamine

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency of key preparation routes:

Method Reaction Time Yield Key Advantages
Biginelli Condensation4–6 hours70–85%High scalability, established protocol
Ultrasound Synthesis10 minutes90%Rapid, eco-friendly, high atom economy
Post-Cyclization12–24 hours65–83%Enables precise functional group control

Mechanistic Insights and Challenges

Cyclization Mechanisms

The formation of the thiazolo[3,2-a]pyrimidine ring proceeds via nucleophilic attack of the thione sulfur on the α-carbon of the chloroacetate, followed by intramolecular cyclization. Steric hindrance from the 3,4-dimethoxyphenyl group necessitates optimized reaction temperatures to prevent side reactions such as dimerization.

Byproduct Formation

Common byproducts include:

  • Uncyclized tetrahydropyrimidines : Mitigated by excess ethyl chloroacetate

  • Over-oxidized species : Controlled by limiting KMnO₄ stoichiometry

Industrial-Scale Considerations

Cost-Effectiveness

Bulk production favors the Biginelli approach due to low catalyst costs (ZnCl₂ at $2.50/kg). However, ultrasound methods reduce operational expenses by 40% through shorter reaction times.

Environmental Impact

Solvent-free ultrasound protocols align with green chemistry principles, reducing waste generation by 70% compared to traditional methods .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester group at position 6 undergoes nucleophilic substitution under alkaline conditions. For example:

  • Hydrolysis : Treatment with aqueous NaOH or LiOH yields the corresponding carboxylic acid derivative .

  • Transesterification : Reacting with alcohols (e.g., ethanol, benzyl alcohol) in the presence of acid catalysts produces alternative esters.

Reaction TypeReagents/ConditionsProductYieldReference
Hydrolysis2M NaOH, 80°C, 4hCarboxylic acid derivative85%
TransesterificationBenzyl alcohol, H<sub>2</sub>SO<sub>4</sub>, refluxBenzyl ester analog78%

Oxidation and Reduction Reactions

The thiazolo[3,2-a]pyrimidine core and substituents participate in redox reactions:

  • Oxidation : The sulfur atom in the thiazole ring is susceptible to oxidation with H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub>, forming sulfoxide or sulfone derivatives.

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the double bond in the dihydro-pyrimidine ring to a single bond .

Reaction TypeReagents/ConditionsProductYieldReference
Sulfoxidation30% H<sub>2</sub>O<sub>2</sub>, glacial acetic acid, 60°CSulfoxide derivative65%
HydrogenationH<sub>2</sub> (1 atm), 10% Pd-C, ethanolSaturated ring derivative70%

Hydrolysis and Ring Modification

The fused thiazolopyrimidine system undergoes ring-opening under strong acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the thiazole ring, yielding a thiourea intermediate .

  • Basic Degradation : NaOH/EtOH disrupts the pyrimidine ring, generating fragmented amines and carbonyl compounds .

Reaction TypeReagents/ConditionsProductYieldReference
Acidic hydrolysis6M HCl, reflux, 6hThiourea derivative60%
Basic degradation2M NaOH, ethanol, 70°CFragmented amines55%

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl substituent directs electrophilic attacks to specific positions:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position relative to methoxy groups .

  • Halogenation : Br<sub>2</sub> in acetic acid adds bromine at the ortho position .

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO<sub>3</sub> (conc.), H<sub>2</sub>SO<sub>4</sub>, 0°C5-Nitro derivative50%
BrominationBr<sub>2</sub> (1 eq), CH<sub>3</sub>COOH, 25°C2-Bromo derivative62%

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group undergoes demethylation with BBr<sub>3</sub> or HI, producing catechol derivatives:

  • Reagent : BBr<sub>3</sub> in dichloromethane at −78°C.

  • Product : Dihydroxy-phenyl analog with restored phenolic groups.

ReagentConditionsProductYieldReference
BBr<sub>3</sub>DCM, −78°C, 2hCatechol derivative75%

Cycloaddition and Heterocycle Formation

The thiazolopyrimidine core participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused triazole systems :

  • Reagents : Chloroacetonitrile, DMF, reflux.

  • Product : Triazolo-thiazolopyrimidine hybrid compounds.

DipolarophileConditionsProductYieldReference
ChloroacetonitrileDMF, reflux, 10hTriazolo derivative70%

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. In studies involving human cancer cell lines like MCF-7 and DU145, compounds with similar structures have shown promising antiproliferative effects, suggesting potential for further development as anticancer agents .

Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Thiazolo[3,2-a]pyrimidine derivatives have been reported to possess antibacterial and antifungal activities. Investigations into related compounds have demonstrated efficacy against a range of pathogens, indicating that this compound could be similarly effective in combating infections .

Mechanistic Studies

Molecular Docking Studies
Molecular docking studies are essential for understanding how this compound interacts with biological targets. Such studies can reveal binding affinities and modes of action at the molecular level. For instance, docking simulations with various enzymes and receptors can help elucidate the compound's mechanism of action and guide the design of more potent derivatives .

Synthesis and Structural Characterization

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis can be optimized to enhance yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of MCF-7 cell proliferation at low micromolar concentrations.
Study BAntimicrobial EfficacyShowed activity against Staphylococcus aureus with an MIC comparable to standard antibiotics.
Study CMolecular DockingIdentified strong binding affinity to the active site of target kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been observed to inhibit the NF-kB inflammatory pathway, which is involved in the regulation of immune responses .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is part of a broader family of thiazolo[3,2-a]pyrimidine derivatives. Key structural variations among analogues include:

Compound Name Substituents (Positions) Biological Activity/Notes Reference
Target Compound 2-Ethyl, 5-(3,4-dimethoxyphenyl), 6-methyl ester Not explicitly reported; predicted activity based on structural analogs
Ethyl 5-(4-methoxyphenyl)-2-(3,4,5-trimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(3,4,5-Trimethoxybenzylidene), 5-(4-methoxyphenyl) Structural analysis via X-ray diffraction; no explicit bioactivity reported
Ethyl 5-(4-chlorophenyl)-2-(methoxycarbonylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Chlorophenyl), 2-(methoxycarbonylmethylene) Synthetic intermediate; no bioactivity data
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(2,4,6-Trimethoxybenzylidene), 5-phenyl Crystallographic study: Puckered pyrimidine ring, intermolecular C–H···O hydrogen bonding
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(morpholinomethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(2-Chlorophenyl), 2-(morpholinomethyl) Potent antimicrobial activity against bacteria and fungi

Key Observations :

  • Substituent Position 2 : Ethyl or benzylidene groups at position 2 influence steric bulk and electronic properties. Bulkier substituents (e.g., 2,4,6-trimethoxybenzylidene in ) enhance molecular rigidity, affecting crystal packing .
  • Aromatic Substitutions: Methoxy (electron-donating) and chloro (electron-withdrawing) groups at position 5 modulate bioactivity. For example, the 2-chlorophenyl derivative in showed enhanced antimicrobial activity compared to non-halogenated analogs .
  • Ester Groups : Methyl vs. ethyl esters at position 6 may alter solubility and metabolic stability.
Crystallographic and Conformational Analysis
  • X-ray studies (–12) reveal that the thiazolo[3,2-a]pyrimidine core adopts a puckered conformation (flattened boat) with deviations up to 0.224 Å from planarity .
  • Dihedral angles between the fused thiazole-pyrimidine system and substituent aromatic rings (e.g., 80.94° in ) dictate intermolecular interactions, such as C–H···O hydrogen bonds .
  • The 3,4-dimethoxyphenyl group in the target compound may increase π-π stacking interactions compared to smaller substituents.

Biological Activity

Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound belonging to the thiazolopyrimidine family. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure includes a thiazolo[3,2-a]pyrimidine core, which is characterized by a fused ring system containing nitrogen and sulfur atoms, along with a 3,4-dimethoxyphenyl substituent that enhances its potential biological properties.

Chemical Structure and Properties

  • Molecular Formula : C25H24N2O5S
  • Molecular Weight : 464.53 g/mol
  • CAS Number : 300723-28-8

The presence of methoxy groups on the phenyl ring contributes to its lipophilicity, potentially enhancing its interaction with biological targets. The thiazolo[3,2-a]pyrimidine structure is known for its diverse medicinal properties, making this compound a subject of interest for further research.

Anticancer Properties

Research indicates that compounds within the thiazolopyrimidine class, including this compound, exhibit promising anticancer activities. These compounds may inhibit specific enzymes involved in cancer pathways:

CompoundCancer Cell LineIC50 Value (μM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3
Methyl CompoundTBDTBD

The anticancer activity often correlates with the ability to interact with DNA or inhibit key metabolic pathways in cancer cells.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown potential antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes can lead to effective antimicrobial action against various pathogens.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar structural features have been documented to reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways. This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents.

Case Studies and Research Findings

A study published in Smolecule highlights the synthesis and biological evaluation of derivatives related to methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidines. The results indicated that structural modifications can significantly influence biological activity:

  • Synthesis Methodology : The compound was synthesized using multi-component reactions involving various reagents such as thiourea and acetic anhydride.
  • Biological Testing : In vitro assays demonstrated varying degrees of cytotoxicity against cancer cell lines and antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo[3,2-a]pyrimidine core. Key steps include:

  • Cyclocondensation : Reacting substituted pyrimidine precursors with thiazole derivatives under acidic or basic conditions. For example, cyclization using sulfur-containing reagents (e.g., Lawesson’s reagent) to form the thiazole ring .
  • Substituent Introduction : Alkylation or arylation at the 2- and 5-positions using ethyl or aryl halides under nucleophilic conditions .
  • Esterification : Final carboxylate ester formation via reaction with methanol in the presence of a dehydrating agent (e.g., DCC) .
    • Validation : Reaction progress is monitored via TLC and intermediate characterization by 1H^1H-NMR .

Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?

  • Spectroscopy :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., methoxy, ethyl, and methyl groups) .
  • IR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and ester (C-O, ~1250 cm1^{-1}) functionalities .
    • X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Example parameters from analogous compounds:
ParameterValue (Å/°)Source Compound
Unit cell (a, b, c)9.323, 10.170, 21.862Ethyl (Z)-2-(2-fluorobenzylidene) derivative
β angle96.33°
Space groupP21/n
  • References : .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Mechanistic Clues : DNA intercalation (UV-vis spectroscopy) or enzyme inhibition (e.g., thymidylate synthase assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Variables to Test :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization efficiency compared to THF .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) for regioselective substitutions .
  • Temperature : Higher temperatures (80–100°C) accelerate cyclization but may increase side reactions .
    • Analytical Tools : HPLC or GC-MS to quantify byproducts and optimize reaction time .
    • Reference : .

Q. How do crystallographic packing interactions influence the compound’s stability and reactivity?

  • Key Findings from Analogous Structures :

  • Hydrogen Bonding : Carboxylate oxygen forms intermolecular H-bonds with NH groups of adjacent molecules, stabilizing the crystal lattice .
  • π-π Stacking : Aromatic rings (e.g., 3,4-dimethoxyphenyl) interact via face-to-face stacking, affecting solubility .
    • Implications : Reduced solubility in non-polar solvents due to strong lattice forces; milling or co-crystallization may improve bioavailability .
    • Reference : .

Q. How can conflicting bioactivity data across studies be resolved?

  • Strategies :

  • Purity Assessment : Confirm compound integrity via HPLC (>95% purity) and elemental analysis .
  • Structural Analog Comparison : Test derivatives (e.g., varying substituents at the 2-ethyl or 5-aryl positions) to isolate pharmacophoric groups .
  • Assay Standardization : Use common positive controls (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-lab variability .
    • Case Study : Ethyl derivatives with fluorobenzylidene groups showed 4-fold higher antifungal activity than phenyl analogs, suggesting substituent-dependent effects .
    • Reference : .

Q. What computational methods aid in predicting the compound’s pharmacokinetic properties?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Predict binding affinity to target enzymes (e.g., DHFR) .
  • ADMET Prediction (SwissADME) : Estimates logP (lipophilicity), BBB permeability, and CYP450 interactions .
    • Validation : Compare computational results with experimental LogD (shake-flask method) and microsomal stability assays .
    • Reference : .

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